molecular formula C9H13NO3 B3211016 5-(tert-Butyl)-3-methylisoxazole-4-carboxylic acid CAS No. 1082584-90-4

5-(tert-Butyl)-3-methylisoxazole-4-carboxylic acid

Cat. No.: B3211016
CAS No.: 1082584-90-4
M. Wt: 183.2 g/mol
InChI Key: YRNJRBDONFBIIE-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-3-methylisoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted with a tert-butyl group at position 5, a methyl group at position 3, and a carboxylic acid moiety at position 2. This structure confers unique physicochemical and biological properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The tert-butyl group enhances steric bulk and hydrophobicity, while the carboxylic acid group enables salt formation and improved bioavailability .

Properties

IUPAC Name

5-tert-butyl-3-methyl-1,2-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-5-6(8(11)12)7(13-10-5)9(2,3)4/h1-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNJRBDONFBIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)-3-methylisoxazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of tert-butyl acetoacetate with hydroxylamine hydrochloride can lead to the formation of the isoxazole ring. The reaction typically requires a base such as sodium hydroxide and is carried out in an aqueous or alcoholic medium .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-(tert-Butyl)-3-methylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-(tert-Butyl)-3-methylisoxazole-4-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound is used to study the effects of isoxazole derivatives on biological systems. It has been investigated for its potential as an enzyme inhibitor and as a ligand for receptor studies .

Medicine: The compound has shown promise in medicinal chemistry for the development of anti-inflammatory and antimicrobial agents. Its unique structure allows for the design of novel therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-3-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s catalytic activity, leading to a decrease in the production of specific metabolites .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Key structural analogues, identified via similarity scoring (0.85–0.91), include:

CAS No. Compound Name Similarity Key Substituents
90607-21-9 5-(tert-Butyl)isoxazole-3-carboxylic acid 0.91 tert-butyl (C5), carboxylic acid (C3)
110256-15-0 5-Cyclopropylisoxazole-3-carboxylic acid 0.88 cyclopropyl (C5)
3209-71-0 5-Methylisoxazole-3-carboxaldehyde 0.85 methyl (C5), aldehyde (C3)
517870-22-3 Methyl 5-(tert-butyl)isoxazole-3-carboxylate 0.84 tert-butyl (C5), methyl ester (C3)
CID 64159402 5-(tert-Butyl)-3-phenylisoxazole-4-carboxylic acid N/A phenyl (C3), tert-butyl (C5)

Key Observations :

  • Positional Isomerism : The tert-butyl group at C5 in the target compound vs. C3 in 90607-21-9 alters electronic distribution and steric effects .
  • Substituent Effects : Cyclopropyl (110256-15-0) and methoxymethyl () groups introduce distinct electronic and steric profiles compared to tert-butyl.

Physicochemical Properties

A comparison of physicochemical properties highlights substituent-driven differences:

Compound Name Molecular Formula Molar Mass (g/mol) Melting Point (°C) Solubility
5-(tert-Butyl)-3-methylisoxazole-4-carboxylic acid C9H13NO3 183.21 Not reported Moderate in polar solvents
5-(Methoxymethyl)-3-methylisoxazole-4-carboxylic acid C8H11NO4 185.18 112–115 Soluble in alcohol, chloroform
5-(tert-Butyl)-3-phenylisoxazole-4-carboxylic acid C14H15NO3 245.27 Not reported Low aqueous solubility

Key Observations :

  • The tert-butyl group increases hydrophobicity, reducing aqueous solubility compared to the methoxymethyl analogue .
  • The phenyl substituent (CID 64159402) enhances aromatic interactions but further decreases solubility .

Biological Activity

5-(tert-Butyl)-3-methylisoxazole-4-carboxylic acid (CAS No. 1082584-90-4) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article reviews the current understanding of its biological activity, supported by relevant studies, case analyses, and data tables.

Chemical Structure and Properties

The compound belongs to the isoxazole family, characterized by a five-membered ring containing nitrogen and oxygen atoms. The presence of the tert-butyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

1. Antioxidant Activity

Recent studies have demonstrated the antioxidant potential of this compound. In vitro assays revealed that this compound exhibits significant antioxidant properties, comparable to established antioxidants like Trolox.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µg/ml)Mechanism of Action
This compoundTBDScavenging free radicals
Trolox3.10 ± 0.92Scavenging free radicals

Studies indicate that the compound's antioxidant activity is linked to its ability to reduce oxidative stress markers in cellular models, suggesting potential therapeutic applications in oxidative stress-related diseases .

2. Immunosuppressive Properties

Research has indicated that derivatives of isoxazole, including this compound, exhibit immunosuppressive effects. In vitro models demonstrated that these compounds can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin A (PHA).

Table 2: Inhibitory Effects on PBMC Proliferation

CompoundIC50 (µM)Mechanism of Action
This compoundTBDInhibition of PHA-induced proliferation
MM3 (related compound)TBDInduction of apoptosis via caspase activation

A study highlighted the compound's ability to suppress PBMC proliferation significantly when compared to control groups, indicating its potential as an immunomodulatory agent .

3. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research showed a marked decrease in TNF-α levels upon treatment with varying concentrations of the compound, suggesting its potential as an anti-inflammatory agent.

Case Study 1: PBMC Proliferation Suppression

In a controlled study, researchers investigated the effects of the compound on PBMC proliferation. Results indicated that treatment with varying concentrations led to significant reductions in cell proliferation compared to untreated controls, highlighting its immunosuppressive capabilities.

Case Study 2: Inflammatory Response Modulation

Another investigation focused on the modulation of inflammatory responses through TNF-α production inhibition. The findings suggested that the compound could serve as a therapeutic agent in conditions characterized by excessive inflammation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(tert-Butyl)-3-methylisoxazole-4-carboxylic acid
Reactant of Route 2
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5-(tert-Butyl)-3-methylisoxazole-4-carboxylic acid

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